![molecular formula C20H16N2O3 B3034407 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole CAS No. 170632-13-0](/img/structure/B3034407.png)
1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole
Overview
Description
1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole is a derivative of indazole, which is a heterocyclic compound that has been studied for its potential therapeutic applications. The structure of this compound includes a benzyl group attached to the nitrogen of the indazole ring and a methoxycarbonyl-furyl group at the third position. This compound is related to other indazole derivatives that have been explored for their antiapoptotic properties, particularly in the context of sepsis and septic shock treatment .
Synthesis Analysis
The synthesis of related 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole derivatives has been reported using a two-step sequence involving the nitroaldol reaction of ketal-functionalized nitroalkanes with alpha-oxoaldehydes, followed by acidic treatment to form the furan ring . Although the specific synthesis of 1-benzyl-3-(5-methoxycarbonyl-2-furyl)indazole is not detailed, the methods described could potentially be adapted for its synthesis by modifying the functional groups involved.
Molecular Structure Analysis
While the exact molecular structure analysis of 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole is not provided, related compounds such as 4-benzyl-3-(2-furyl)-1H-1,2,4-triazole-5(4H)-thione have been characterized. These compounds exhibit slight conformational differences in the furyl and triazole rings and are stabilized by hydrogen bonding and π-π stacking interactions . These structural features could be relevant to the indazole derivative , suggesting potential avenues for intermolecular interactions and stability.
Chemical Reactions Analysis
The indazole derivatives have been shown to participate in various chemical reactions. For instance, 5-aryl-2-furaldehydes have been used to synthesize substituted 1,3-benzazoles, indicating that the furyl group can engage in electrophilic substitution reactions . Similarly, 2-(2-furyl)-1,3-benzoxazoles have been subjected to reactions with electrophilic reagents, leading to substitution in both the hetaryl and benzene rings . These findings suggest that the methoxycarbonyl-furyl group in 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole could also undergo various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole are not directly reported in the provided papers. However, the properties of similar compounds can provide insights. For example, the presence of the methoxycarbonyl group could influence the compound's solubility and reactivity. The benzyl and furyl groups may affect the compound's stability and its ability to form intermolecular interactions, as seen in related structures . The indazole core itself is known to be a versatile scaffold in medicinal chemistry, often contributing to the bioactivity of pharmaceutical compounds .
Scientific Research Applications
Pharmacological Importance and Therapeutic Applications
Indazoles, including derivatives like 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole, are heterocyclic compounds with significant pharmacological importance. These compounds have been the center of research due to their wide variety of biological activities. The indazole scaffold is fundamental in developing novel therapeutic agents. Recent patents have highlighted derivatives showing promising anticancer and anti-inflammatory activities, along with applications in neurodegeneration and protein kinase disorders. This underscores the versatility and potential therapeutic value of indazole derivatives in modern medicine (Denya, Malan, & Joubert, 2018).
Chemical Synthesis and Material Science Applications
The synthesis of benzoxazole derivatives, including compounds structurally related to 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole, has been facilitated by modern techniques such as microwave-assisted synthesis. This method enhances the diversity and speed of research in chemistry, proving beneficial for the synthesis of benzoxazole and its derivatives. These compounds have not only shown significant pharmacological properties but also hold value in material science, indicating the broad scope of applications ranging from medicinal chemistry to materials engineering (Özil & Menteşe, 2020).
Novel Synthesis and Pharmaceutical Impurities
The novel synthesis methods for omeprazole, a compound related to the structural motif of 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole, highlight the significance of indazole derivatives in developing proton pump inhibitors. These methods address pharmaceutical impurities and aim to enhance the yield and simplicity of the synthesis process. Such research underscores the continuous innovation in synthesizing and improving the efficacy and safety of pharmaceutical compounds, including those based on the indazole scaffold (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Safety And Hazards
properties
IUPAC Name |
methyl 5-(1-benzylindazol-3-yl)furan-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-24-20(23)18-12-11-17(25-18)19-15-9-5-6-10-16(15)22(21-19)13-14-7-3-2-4-8-14/h2-12H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJADKHFBAHDMDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C2=NN(C3=CC=CC=C32)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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